![molecular formula C12H10BFN2O3 B11731248 Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This specific compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyridinylamino carbonyl group. These structural features endow the compound with unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluoro and pyridinylamino carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the pyridinylamino carbonyl group.
2-Fluorophenylboronic acid: Similar structure but with the fluoro group in a different position.
Phenylboronic acid: Lacks both the fluoro and pyridinylamino carbonyl groups.
Uniqueness
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is unique due to the presence of both the fluoro and pyridinylamino carbonyl groups. These substituents enhance its reactivity and make it a valuable reagent in various chemical transformations. The combination of these groups also allows for specific interactions with biological targets, making it a promising candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C12H10BFN2O3 |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
[2-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-7-8(4-5-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
Clé InChI |
BQPASOFWIPLZGZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731168.png)
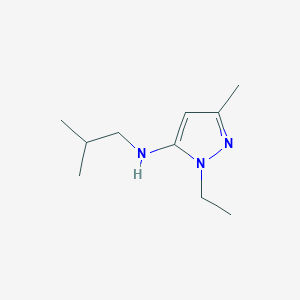
![4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B11731178.png)

![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
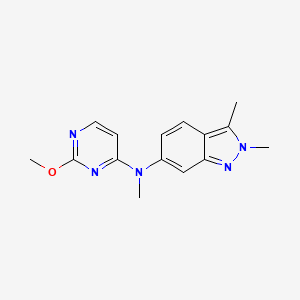
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731203.png)
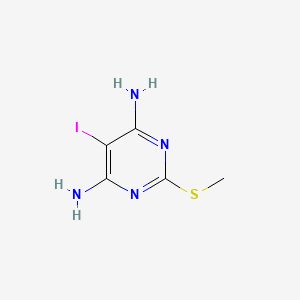
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731211.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
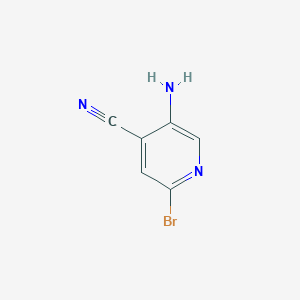
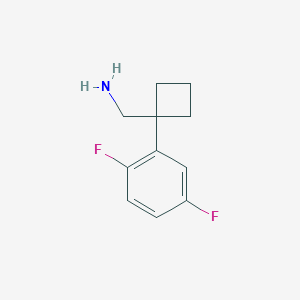
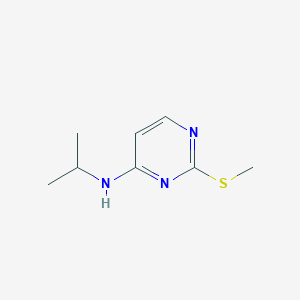
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
